HO-Peg7-CH2CH2cooh
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of catalysts such as potassium hydroxide and temperatures ranging from 60°C to 80°C.
Industrial Production Methods: In industrial settings, the production of HO-Peg7-CH2CH2cooh is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the polymerization of ethylene oxide in the presence of a catalyst, followed by functionalization with carboxylic acid groups.
Chemical Reactions Analysis
Types of Reactions: HO-Peg7-CH2CH2cooh undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The hydroxyl and carboxylic acid groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide are employed for substitution reactions.
Major Products:
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: HO-Peg7-CH2CH2cooh is used as a linker in the synthesis of complex molecules, including PROTACs (proteolysis-targeting chimeras), which are used in targeted protein degradation .
Biology: In biological research, this compound is used to modify proteins and peptides to enhance their solubility and stability. It is also employed in the development of drug delivery systems .
Medicine: this compound is utilized in the formulation of PEGylated drugs, which have improved pharmacokinetics and reduced immunogenicity. It is also used in the development of hydrogels for tissue engineering .
Industry: In industrial applications, this compound is used as a surfactant and emulsifier in various formulations. It is also employed in the production of cosmetics and personal care products .
Mechanism of Action
The mechanism of action of HO-Peg7-CH2CH2cooh involves its ability to form hydrogen bonds with water molecules, enhancing the solubility and stability of the compounds it is attached to. This property is particularly useful in drug delivery systems, where it helps to improve the bioavailability and therapeutic efficacy of drugs . The compound can also interact with proteins and nucleic acids, facilitating their transport and delivery within biological systems .
Comparison with Similar Compounds
HO-Peg7-CH2COOH: Another PEG-based linker used in the synthesis of PROTACs.
HO-Peg6-CH2CH2COOH: A shorter PEG chain variant with similar properties but different solubility and stability characteristics.
Uniqueness: HO-Peg7-CH2CH2cooh is unique due to its specific chain length, which provides an optimal balance between solubility and stability. This makes it particularly suitable for applications in drug delivery and protein modification, where precise control over molecular interactions is crucial .
Properties
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H34O10/c18-2-4-22-6-8-24-10-12-26-14-16-27-15-13-25-11-9-23-7-5-21-3-1-17(19)20/h18H,1-16H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXUMKMYMVWWYOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCO)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H34O10 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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